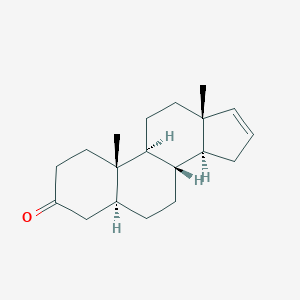

5alpha-Androst-16-en-3-one

Description

Properties

IUPAC Name |

(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVMLYAGWXSTQI-QYXZOKGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040965 |

Source

|

| Record name | Androstenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

371.00 to 372.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18339-16-7 |

Source

|

| Record name | Androstenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-16-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.ALPHA.-ANDROST-16-EN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD3D5941J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C |

Source

|

| Record name | 5alpha-Androst-16-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 5α-Androst-16-en-3-one from Cholesterol

Executive Summary

5α-Androst-16-en-3-one is a C19 unsaturated steroid, notable for its distinct pheromonal properties in several mammalian species. Its biosynthesis represents a specialized branch of the canonical steroidogenic pathway. This guide provides an in-depth examination of the enzymatic cascade that transforms cholesterol into 5α-Androst-16-en-3-one. We will dissect the critical enzymatic steps, with a particular focus on the unique catalytic activities of Cytochrome P450 17A1 (CYP17A1) and its essential cofactor, Cytochrome b5 (CYB5A). This document details the core biochemical transformations, provides validated experimental protocols for pathway analysis, and discusses the state-of-the-art analytical techniques required for robust quantification of intermediates. The aim is to furnish researchers and drug development professionals with a comprehensive technical resource grounded in established scientific principles and methodologies.

Introduction: Charting a Course Beyond Classical Steroidogenesis

The biosynthesis of all steroid hormones originates from a common precursor, cholesterol.[1] The classical steroidogenic pathway is a well-documented cascade responsible for producing progestogens, mineralocorticoids, glucocorticoids, and sex hormones (androgens and estrogens).[2][3] The initial, rate-limiting step for all steroidogenesis is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage (CYP11A1).[4][5] From pregnenolone, the pathways diverge to create a vast array of biologically active steroids.

The synthesis of 5α-Androst-16-en-3-one follows a less-traveled route that branches off from the main pathway at the level of pregnenolone. This divergence is orchestrated by the unique trifunctional capability of a single enzyme, CYP17A1, which, under specific conditions, exhibits a specialized "andien-β-synthase" activity.[6][7] Understanding this pathway is not only of academic interest but also holds potential for applications in endocrinology, animal biology, and the development of targeted therapeutic agents.

The Core Biosynthetic Pathway: From Cholesterol to the 16-Androstene Scaffold

The conversion of cholesterol to the pivotal intermediate, 5,16-androstadien-3β-ol, involves two primary enzymatic stages.

Stage 1: The Gateway Reaction - Cholesterol to Pregnenolone

The journey begins in the mitochondria, where cholesterol is transported and made available to CYP11A1. This enzyme catalyzes the cleavage of the cholesterol side chain to produce pregnenolone, the universal precursor for all subsequent steroid hormones.[4][8] This process requires electron transfer from NADPH via a two-protein chain involving adrenodoxin reductase and adrenodoxin.[4]

Stage 2: The Critical Branch Point - The "Andien-β Synthase" Activity of CYP17A1

Pregnenolone is transported to the endoplasmic reticulum, where it encounters the pivotal enzyme CYP17A1.[9] This enzyme is renowned for its dual catalytic functions in canonical steroidogenesis: a 17α-hydroxylase activity and a 17,20-lyase activity, which together are required for the production of the androgen precursor dehydroepiandrosterone (DHEA).[2][9][10]

However, for the synthesis of 16-androstenes, CYP17A1 exhibits a third, distinct catalytic function. In concert with its redox partner Cytochrome b5 (CYB5A), it forms a complex that functions as an andien-β synthase .[6][7] This complex directly converts pregnenolone into 5,16-androstadien-3β-ol without the release of intermediate precursors.[7]

Causality and Mechanistic Insight: The 17,20-lyase reaction of CYP17A1 is the rate-limiting step for androgen synthesis and is notably inefficient without a cofactor. Cytochrome b5 acts as an allosteric effector and a critical redox donor, providing a second electron to the CYP17A1 catalytic cycle.[11][12][13] This donation dramatically accelerates the C17-C20 bond scission (lyase activity), favoring the production of androgens and, in this specific case, the formation of the C16 double bond.[11][14] Studies have demonstrated that the andien-β synthase activity is dependent on this functional interaction between CYP17A1 and CYB5A.[6] The reaction proceeds via the stereospecific removal of the 16α-hydrogen from the pregnenolone substrate.[15]

Stage 3: Terminal Enzymatic Conversions

Once the core C19 16-ene scaffold is formed, two final enzymatic modifications are required to produce the target compound:

-

5α-Reduction: The enzyme 5α-reductase (SRD5A) catalyzes the reduction of the double bond at the C5 position of 5,16-androstadien-3β-ol to yield 5α-androst-16-en-3β-ol.[7][16]

-

3β-Hydroxysteroid Dehydrogenation: Subsequently, 3β-hydroxysteroid dehydrogenase (3β-HSD) oxidizes the hydroxyl group at the C3 position to a ketone, yielding the final product, 5α-androst-16-en-3-one .[7]

Methodologies for Pathway Characterization

Elucidating and quantifying the activity of this biosynthetic pathway requires robust and validated experimental systems. As a Senior Application Scientist, I advocate for a multi-tiered approach, combining in vitro biochemical assays with cell-based models and high-specificity analytical techniques.

In Vitro Recombinant Enzyme Assays: A Self-Validating System

The most direct method to probe the andien-β synthase activity is to use a reconstituted in vitro system with purified recombinant enzymes. This approach provides unparalleled control over reaction components, allowing for precise kinetic analysis and inhibitor screening.

Experimental Protocol: In Vitro Assay for Andien-β Synthase Activity

This protocol is designed to measure the conversion of a radiolabeled precursor (pregnenolone) to the 16-androstene product by the CYP17A1/CYB5A complex. The use of a radiolabel provides a highly sensitive and direct readout of enzymatic activity, forming a self-validating system when appropriate controls are included.[17][18]

A. Reagents and Materials:

-

Purified, recombinant human CYP17A1

-

Purified, recombinant human CYB5A

-

Purified, recombinant human Cytochrome P450 Reductase (POR)

-

[³H]-Pregnenolone (substrate)

-

NADPH (cofactor)

-

Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

Ethyl Acetate (for steroid extraction)

-

Silica Gel Thin-Layer Chromatography (TLC) plates

-

TLC Mobile Phase (e.g., Toluene:Acetone 4:1 v/v)

-

Scintillation fluid and counter

-

Unlabeled steroid standards (Pregnenolone, 5,16-androstadien-3β-ol)

B. Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Reaction Buffer, CYP17A1, CYB5A, and POR.

-

Pre-incubation: Gently mix and pre-incubate the enzyme solution for 5 minutes at 37°C to allow for protein complex formation.

-

Initiate Reaction: Start the reaction by adding [³H]-Pregnenolone followed immediately by NADPH. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of product formation, which must be determined empirically.

-

Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold ethyl acetate. This simultaneously stops the enzymatic activity and begins the extraction process.

-

Steroid Extraction: Vortex the tube vigorously for 1 minute to extract the steroids into the organic phase. Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Sample Preparation for TLC: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen gas. Re-dissolve the dried steroid residue in a small volume (20-30 µL) of ethyl acetate.

-

Thin-Layer Chromatography (TLC): Spot the re-dissolved sample onto a silica gel TLC plate. Also spot the unlabeled pregnenolone and 5,16-androstadien-3β-ol standards in adjacent lanes. Develop the plate in the TLC mobile phase until the solvent front is near the top.

-

Visualization and Quantification: Visualize the standards on the TLC plate using UV light or iodine vapor to determine their retention factor (Rf) values. Scrape the silica from the sample lanes corresponding to the substrate and product Rf values into separate scintillation vials.

-

Data Analysis: Add scintillation fluid to each vial and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter. Calculate the percent conversion by dividing the product CPM by the total CPM (substrate + product).

C. Essential Controls for a Self-Validating System:

-

No NADPH Control: A reaction mix lacking NADPH should show no product formation, confirming the reaction is dependent on the P450 catalytic cycle.

-

No Enzyme Control: A reaction without CYP17A1 should yield no product, confirming the enzyme is responsible for the conversion.

-

No CYB5A Control: Comparing the activity with and without CYB5A directly quantifies its stimulatory effect on the lyase/synthase reaction.

-

Known Inhibitor Control: Including a known CYP17A1 inhibitor (e.g., Abiraterone) should abolish activity, validating the assay's specificity.

Cell-Based Models and Advanced Analytical Techniques

While in vitro assays are crucial for mechanistic studies, cell-based models provide a more physiologically relevant context. Human adrenal carcinoma cells (e.g., NCI-H295R) or engineered cell lines (e.g., HEK-293 or COS-7) transfected with the necessary enzymes are powerful tools.[19][20][21] These models allow for the study of the entire pathway from a precursor within a cellular environment.

The analysis of steroids from these complex biological matrices mandates a highly specific and sensitive analytical platform. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for steroid analysis, having largely replaced less specific immunoassays.[22][23][24]

Why LC-MS/MS is the Authoritative Choice:

-

Specificity: Tandem MS can distinguish between isobaric steroid isomers that are structurally very similar, a common challenge in steroid profiling.[25]

-

Sensitivity: Modern instruments can achieve limits of quantification in the low picogram-per-milliliter range, essential for measuring low-abundance intermediates.[26]

-

Multiplexing: A single LC-MS/MS run can simultaneously quantify a comprehensive panel of steroids, providing a complete "steroid profile" of the biological system.[24] This is critical for understanding pathway flux and off-target effects.

-

Trustworthiness: The use of stable isotope-labeled internal standards for each analyte corrects for variations in sample extraction and matrix effects, ensuring highly accurate and reproducible quantification.[24]

| Parameter | Immunoassay (e.g., ELISA) | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

| Specificity | Low to Moderate (antibody cross-reactivity is a major issue) | High | Very High (based on precursor/product ion transitions) |

| Sensitivity | Moderate | High | Very High |

| Throughput | High | Low (requires derivatization) | Moderate to High |

| Multiplexing | Single analyte per assay | Possible, but complex | Excellent (ideal for steroid panels) |

| Sample Volume | Low | Moderate | Low to Moderate |

| Confidence | Moderate (prone to false positives/negatives) | High (historical "gold standard") | Highest (current "gold standard") [23] |

Conclusion and Future Directions

The biosynthesis of 5α-androst-16-en-3-one from cholesterol is a fascinating example of metabolic specialization within the broader landscape of steroidogenesis. The pathway hinges on the unique andien-β synthase activity of the CYP17A1/CYB5A complex, which diverts the universal precursor pregnenolone toward the formation of the 16-androstene scaffold. For professionals in research and drug development, a thorough understanding of this pathway, coupled with the rigorous application of validated biochemical assays and state-of-the-art LC-MS/MS analytics, is paramount. Future research may focus on identifying novel regulators of the andien-β synthase complex and further exploring the biological significance of its products in human physiology and disease.

References

-

Auchus, R. J. (2017). Steroidogenic Cytochrome P450 17A1 Structure and Function. Journal of Biological Chemistry. [Link]

-

Rainey, W. E., & Nakamura, Y. (2008). Regulation of the Adrenal Androgen Biosynthesis. Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Baran, K., & Jikadara, Z. (2013). Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central. [Link]

-

Flück, C. E., & Miller, W. L. (2015). Regulation of androgen biosynthesis - A short review and preliminary results from the hyperandrogenic starvation NCI-H295R cell model. Molecular and Cellular Endocrinology. [Link]

-

Wikipedia contributors. (n.d.). CYP17A1. Wikipedia. [Link]

-

Shikita, M., & Hall, P. F. (1973). The Role of Cytochrome P-450 in the Regulation of Steroid Biosynthesis. PubMed. [Link]

-

Petrun, A., & Pettersen, E. F. (2017). Structural insights into the function of steroidogenic cytochrome P450 17A1. Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Pezzi, V., & Chimento, A. (2023). Role of steroidogenic cytochrome P450 (CYP) enzymes in biochemical processes. ResearchGate. [Link]

-

Bunch, D. R., & Wang, S. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]

-

Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry assays for steroid hormones. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Duggal, R., & Pandey, A. V. (2016). CYP17A1 catalyzed reactions in steroidogenesis. ResearchGate. [Link]

-

Davydov, D. R., & Sligar, S. G. (2018). Cytochrome b5 enhances androgen synthesis by rapidly reducing the CYP17A1 oxy-complex in the lyase step. FEBS Letters. [Link]

-

Rainey, W. E., & Carr, B. R. (2020). Regulation of the Adrenal Androgen Biosynthesis. ResearchGate. [Link]

-

MedlinePlus. (2016). CYP17A1 gene. MedlinePlus Genetics. [Link]

-

Hu, J., & O'Donnell, J. (2020). The canonical and alternate pathways of androgen biosynthesis. ResearchGate. [Link]

-

Kim, D., & Choi, K. Y. (2024). Steroidogenic cytochrome P450 enzymes as drug target. Journal of Pharmaceutical Investigation. [Link]

-

Estabrook, R. W., & Scott, E. E. (2018). Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis. Journal of Biological Chemistry. [Link]

-

Sligar, S. G., & Davydov, D. R. (2018). Cytochrome b5 enhances androgen synthesis by rapidly reducing the CYP17A1 oxy-complex in the lyase step. PubMed. [Link]

-

Kushnir, M. M., & Rockwood, A. L. (2005). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry. [Link]

-

Sligar, S. G., & Im, S. C. (2016). Evidence that cytochrome b5 acts as a redox donor in CYP17A1 mediated androgen synthesis. Biochemical and Biophysical Research Communications. [Link]

-

Bernhardt, R. (2017). Cytochrome P450 and Steroid Hormone Biosynthesis. ResearchGate. [Link]

-

Di Dalmazi, G., & Fanelli, F. (2019). The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. MDPI. [Link]

-

Handelsman, D. J. (2022). Basics of androgen synthesis and action. GU Oncology Now. [Link]

-

D'Abrosca, G., & Marrone, A. (2021). The Catalytic Mechanism of Steroidogenic Cytochromes P450 from All-Atom Simulations: Entwinement with Membrane Environment, Redox Partners, and Post-Transcriptional Regulation. MDPI. [Link]

-

Stander, M. L., & Swart, A. C. (2020). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. MDPI. [Link]

-

Assay Genie. (n.d.). Human Steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) ELISA Kit. Assay Genie. [Link]

-

Shimizu, K., & Nakano, H. (1983). Stereospecific removal of the 16 alpha-hydrogen in the biosynthesis of 5,16-androstadien-3 beta-ol from pregnenolone. PubMed. [Link]

-

Pandey, A. V., & Flück, C. E. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules. [Link]

-

Kumar, V., & Umapathy, G. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-16-Androstenes-(Androstenone-and-Their-Kumar-Umapathy/9b4783305417387332308726880053e1c65b533c]([Link]

-

Miller, W. L., & Auchus, R. J. (2011). The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders. Endocrine Reviews. [Link]

-

Kumar, V., & Umapathy, G. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). MDPI. [Link]

-

Kumar, V., & Umapathy, G. (2022). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). PubMed Central. [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Medicosis Perfectionalis. (2019). Steroidogenesis | The Biosynthesis of Steroids from Cholesterol. YouTube. [Link]

-

Kumar, V., & Umapathy, G. (2022). Transformation of 5,16-androstadien-3β-ol from pregnenolone by mouse deer and pig CYP17A1 and effect of CYB5A in combination with CYP17A1 in (a) HEK-293 and (b) COS-7 cells. ResearchGate. [Link]

-

Mostaghel, E. A., & Montgomery, B. (2014). Distinct patterns of dysregulated expression of enzymes involved in androgen synthesis and metabolism in metastatic prostate cancer tumors. Cancer Research. [Link]

-

Kumar, V., & Umapathy, G. (2022). (PDF) Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). ResearchGate. [Link]

-

Stander, M. L., & Swart, A. C. (2020). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. ResearchGate. [Link]

-

Bird, S., & Gower, D. B. (1982). Axillary 5 alpha-androst-16-en-3-one, cholesterol and squalene in men; preliminary evidence for 5 alpha-androst-16-en-3-one being a product of bacterial action. The Journal of Steroid Biochemistry. [Link]

-

Wells, T., & Smith, L. B. (2018). Modelling steroidogenesis: a framework model to support hypothesis generation and testing across endocrine studies. BMC Research Notes. [Link]

-

Kumar, V., & Umapathy, G. (2022). Transformation of 5,16-androstadien-3β-ol from pregnenolone by mouse deer and pig CYP17A1 and effect of CYB5A in combination with CYP17A1 in (a) HEK-293 and (b) COS-7 cells. ResearchGate. [Link]

-

Gower, D. B. (1972). Further studies on the biosynthesis of androsta-5,16-dien-3- -ol and the subcellular location of the site of biosynthesis. FEBS Letters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steroidogenic cytochrome P450 enzymes as drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CYP17A1 - Wikipedia [en.wikipedia.org]

- 10. medlineplus.gov [medlineplus.gov]

- 11. Cytochrome b5 enhances androgen synthesis by rapidly reducing the CYP17A1 oxy-complex in the lyase step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tight binding of cytochrome b5 to cytochrome P450 17A1 is a critical feature of stimulation of C21 steroid lyase activity and androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence that cytochrome b5 acts as a redox donor in CYP17A1 mediated androgen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome b5 enhances androgen synthesis by rapidly reducing the CYP17A1 oxy-complex in the lyase step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereospecific removal of the 16 alpha-hydrogen in the biosynthesis of 5,16-androstadien-3 beta-ol from pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models | MDPI [mdpi.com]

- 20. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advantages and challenges of mass spectrometry assays for steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. longdom.org [longdom.org]

- 26. Steroid Hormone Analysis by Tandem Mass Spectrometry - ProQuest [proquest.com]

A Technical Guide to the Multi-Step Enzymatic Conversion of Pregnenolone to Androstenone

Executive Summary

This technical guide provides an in-depth examination of the enzymatic cascade responsible for the conversion of the foundational steroid precursor, pregnenolone, into the C19 16-androstene steroid, androstenone. This pathway is of significant interest in endocrinology, animal science—particularly in relation to boar taint in porcine husbandry—and pheromone research. We will dissect the multi-step biosynthesis, focusing on the key enzymatic players, their reaction mechanisms, and the critical regulatory junctures. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals, offering not only a mechanistic overview but also a detailed, field-tested protocol for the in vitro reconstruction of this pathway. The guide emphasizes scientific integrity through self-validating experimental design and provides comprehensive references to authoritative sources.

Introduction: The Steroidogenic Context

The Significance of Androstenone

Androstenone (5α-androst-16-en-3-one) is a steroid known for its distinct urine-like odor and its role as a pheromone in several mammalian species, most notably in pigs.[1][2][3] In male pigs, androstenone accumulates in adipose tissue and is a primary contributor to "boar taint," an unpleasant odor and flavor that can occur when cooking pork from non-castrated males.[1] Consequently, understanding and manipulating its biosynthesis is of major economic importance. Beyond agriculture, the study of 16-androstene steroids like androstenone offers insights into chemical signaling and its influence on mammalian physiology and behavior.[2]

Pregnenolone: The Universal Precursor

All steroid hormones, including androgens, estrogens, and corticosteroids, originate from cholesterol. The conversion of cholesterol to pregnenolone, catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1), is the rate-limiting step in steroidogenesis.[4][5][6] Pregnenolone (pregn-5-en-3β-ol-20-one) thus stands at the apex of the steroidogenic cascade, serving as the universal precursor from which all other steroid hormones are derived through the action of various enzymes.[7]

The Enzymatic Machinery: A Multi-Step Cascade

The transformation of pregnenolone to androstenone is not a single reaction but a sophisticated pathway involving several key enzyme families. These include Cytochrome P450 (CYP) enzymes, which are heme-containing monooxygenases, and hydroxysteroid dehydrogenases (HSDs), which catalyze NAD(P)+-dependent oxidation and reduction reactions.[8] The specificity and coordinated action of these enzymes dictate the final steroid product.

The Core Biosynthetic Pathway: A Mechanistic Deep Dive

The synthesis of androstenone follows a specialized branch of the steroidogenic pathway, diverging from the main route to classical androgens like testosterone. The critical steps are detailed below.

Step 1: CYP17A1 - The Critical Branching Point

The enzyme Cytochrome P450 17A1 (CYP17A1) is the pivotal catalyst that directs steroid precursors towards androgen synthesis.[9] It is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities.[5][10][11]

-

Reaction A (17α-Hydroxylase): Pregnenolone is first converted to 17α-hydroxypregnenolone. This reaction introduces a hydroxyl group at the C17 position, a prerequisite for the subsequent lyase reaction.[4][12]

-

Reaction B (17,20-Lyase): This is the key androgen-forming step. The 17,20-lyase activity of CYP17A1 cleaves the C17-C20 bond of 17α-hydroxypregnenolone to yield dehydroepiandrosterone (DHEA), a C19 steroid.[4][9][12] This reaction requires electrons, which are supplied by NADPH via the partner enzyme cytochrome P450 oxidoreductase (POR).[9][12] The efficiency of the lyase activity is significantly enhanced by the allosteric effector protein, cytochrome b5.[5][11]

For the specific synthesis of 16-androstene steroids, a crucial side reaction occurs. The andien-β-synthase complex, which involves CYP17A1 and its redox partners, can convert pregnenolone to 5,16-androstadien-3β-ol.[2] However, the more established pathway proceeds via DHEA.

Step 2: 3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (3β-HSD)

Once DHEA is formed, the enzyme 3β-HSD acts upon it.[13] This enzyme is not a P450 enzyme and is responsible for a critical two-part reaction.[13][14]

-

Reaction: DHEA is converted to androstenedione.

-

Mechanism: 3β-HSD first catalyzes the NAD+-dependent oxidation of the 3β-hydroxyl group on the A-ring to a 3-keto group. Subsequently, its isomerase activity shifts the double bond from the Δ⁵ position (between C5 and C6) to the Δ⁴ position (between C4 and C5).[5][13] This creates the α,β-unsaturated ketone structure characteristic of many active steroid hormones.

Step 3: 5α-Reductase - Forming the Androstane Core

The next step is crucial for forming the specific backbone of androstenone. This involves the enzyme 5α-reductase (SRD5A).[15]

-

Reaction: Androstenedione is converted to 5α-androstanedione.

-

Mechanism: Using NADPH as a cofactor, 5α-reductase irreversibly reduces the Δ⁴ double bond in the A-ring of androstenedione.[15] This reaction establishes the "5α" configuration, where the hydrogen at C5 is in the alpha orientation (below the plane of the rings), resulting in a bent A/B ring junction. There are multiple isozymes of 5α-reductase, with SRD5A1 being implicated in this pathway in some species.[16]

Step 4: Final Conversion to Androstenone

The final steps from 5α-androstanedione to 5α-androst-16-en-3-one (androstenone) are less universally defined and can vary between species. However, the formation of the characteristic 16-ene bond is attributed to the 16-ene-synthetase activity, which is a function of the CYP17A1 lyase complex.[3] The synthesis of 16-androstenes is now understood to primarily branch off earlier, with CYP17A1's lyase activity converting 17α-hydroxypregnenolone into pregna-5,16-dien-3β-ol, which is then acted upon by 3β-HSD and 5α-reductase.[2]

For the purpose of this guide, we will focus on the most cited general pathway leading to the core androstane structure. The final conversion to androstenone involves further enzymatic modifications at the C16 and C17 positions, which can be species- and tissue-specific.

Experimental Protocol: In Vitro Reconstruction of the Pathway

This section provides a robust, step-by-step methodology for reconstituting the core enzymatic conversion from pregnenolone to 5α-androstanedione in vitro. This serves as a foundational experiment to study enzyme kinetics, screen for inhibitors, or produce analytical standards.

System Components and Reagents

-

Enzymes: Recombinant, purified human or porcine enzymes are recommended.

-

CYP17A1

-

Cytochrome P450 Oxidoreductase (POR)

-

Cytochrome b5 (optional, but highly recommended for lyase activity)

-

3β-HSD

-

5α-Reductase (SRD5A1)

-

-

Substrate: Pregnenolone (high purity)

-

Cofactors:

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Nicotinamide adenine dinucleotide, oxidized form (NAD+)

-

NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)[17]

-

-

Buffer System: 100 mM Potassium Phosphate buffer, pH 7.4, containing 10% glycerol.

-

Reaction Termination/Extraction: Ethyl acetate or dichloromethane (HPLC grade).

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or, preferably, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection of steroids.[18][19][20][21][22]

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of pregnenolone in ethanol.

-

Prepare 100 mM stock solutions of NADPH and NAD+ in the reaction buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's protocol.

-

Keep all enzyme stocks on ice.

-

-

Enzyme Reconstitution (for membrane-bound P450s):

-

Scientist's Note: CYP17A1, POR, and Cytochrome b5 are membrane-bound proteins. For in vitro assays, they must be reconstituted into a lipid environment to ensure proper folding and activity.[23] This can be achieved using commercially available liposomes or by preparing them from phospholipids like L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC).

-

Incubate the P450 enzymes with liposomes according to established protocols to allow for their incorporation into the lipid bilayer.[23][24]

-

-

Reaction Setup (Final Volume: 200 µL):

-

Scientist's Note: Reactions should be set up in microcentrifuge tubes or a 96-well plate. A sequential addition approach is often best to mimic the biological pathway.

-

Step A (CYP17A1 Reaction):

-

To the reaction buffer, add the reconstituted CYP17A1, POR, and Cytochrome b5 to final concentrations of 0.1 µM, 0.4 µM, and 0.1 µM, respectively.

-

Add the NADPH regenerating system.

-

Initiate the reaction by adding pregnenolone to a final concentration of 10 µM.

-

Incubate at 37°C for 60 minutes with gentle agitation.

-

-

Step B (3β-HSD Reaction):

-

To the completed Step A reaction, add 3β-HSD (e.g., 0.5 µM) and NAD+ (1 mM).

-

Incubate at 37°C for an additional 30 minutes.

-

-

Step C (5α-Reductase Reaction):

-

To the completed Step B reaction, add 5α-Reductase (e.g., 0.5 µM). Ensure sufficient NADPH is present from the regenerating system.

-

Incubate at 37°C for an additional 30 minutes.

-

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 volumes (400 µL) of ice-cold ethyl acetate containing an internal standard (e.g., deuterated testosterone) for quantification.

-

Vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge at 12,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Analytical Detection:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water).

-

Inject onto an LC-MS/MS system for separation and quantification of pregnenolone, DHEA, androstenedione, and 5α-androstanedione.[21]

-

Self-Validating System: Ensuring Trustworthy Data

To ensure the integrity of the results, the following controls are mandatory:

-

No Enzyme Control: A reaction mixture containing all components except the enzymes. This accounts for any non-enzymatic conversion.

-

No Cofactor Control: Separate reactions missing either NADPH or NAD+ to confirm the cofactor dependency of each step.

-

Individual Reaction Controls: Set up separate reactions for each enzymatic step (e.g., Pregnenolone -> DHEA only) to confirm the activity of each individual enzyme.

-

Time-Course Experiment: Take aliquots at different time points (e.g., 0, 15, 30, 60, 90 min) to determine the initial reaction velocity and ensure the reaction is proceeding as expected.

Data Presentation & Visualization

Table 1: Typical In Vitro Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Enzyme Concentrations | ||

| CYP17A1 | 0.1 - 0.5 µM | Sufficient for catalysis without saturation. |

| POR | 0.4 - 2.0 µM | Higher molar ratio to P450 ensures efficient electron transfer. |

| 3β-HSD | 0.5 - 1.0 µM | Soluble enzyme, typically robust. |

| 5α-Reductase | 0.5 - 1.0 µM | Ensures conversion of androstenedione. |

| Substrate Concentration | ||

| Pregnenolone | 1 - 20 µM | Within typical Kₘ range for CYP17A1. |

| Cofactor Concentrations | ||

| NADPH (with regeneration) | 1 mM | Saturating concentration for P450 and reductase enzymes. |

| NAD+ | 1 mM | Saturating concentration for 3β-HSD. |

| Incubation Conditions | ||

| Temperature | 37°C | Optimal temperature for most mammalian enzymes. |

| pH | 7.4 | Mimics physiological pH. |

| Total Incubation Time | 120 minutes | Allows for sequential completion of all steps. |

Mandatory Visualizations

Caption: The core enzymatic cascade from pregnenolone to androstenone.

Caption: Step-by-step workflow for the in vitro synthesis and analysis.

Conclusion and Future Directions

The enzymatic conversion of pregnenolone to androstenone is a specialized and highly regulated metabolic pathway. The central role of CYP17A1 as the branching point enzyme, followed by the sequential actions of 3β-HSD and 5α-reductase, provides a clear framework for understanding the production of C19 16-androstene steroids. The in vitro protocol detailed herein offers a reliable and robust system for studying these transformations, enabling detailed kinetic analysis, inhibitor screening for agricultural or therapeutic purposes, and the generation of metabolic standards.

Future research may focus on elucidating the precise terminal steps of androstenone synthesis in different species, engineering enzymes for enhanced or altered activity, and developing more sophisticated one-pot reaction systems that more closely mimic the cellular environment of the endoplasmic reticulum.

References

-

Bioscience, Biotechnology, and Biochemistry. (2024). In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. Oxford Academic. [Link]

-

Synnovis. An LC-MS/MS method for the panelling of 13 steroids in serum1. [Link]

-

Shimadzu. LC/MS/MS Method Package for Steroid Hormones. [Link]

-

PubMed Central. Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process. [Link]

-

Wikipedia. 3β-Hydroxysteroid dehydrogenase. [Link]

-

National Center for Biotechnology Information. Human adrenal cells that express both 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) and cytochrome b5 (CYB5A) contribute to adrenal androstenedione production. [Link]

-

Food and Agriculture Organization of the United Nations. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. [Link]

-

National Center for Biotechnology Information. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. [Link]

-

ResearchGate. (PDF) Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process. [Link]

-

PubMed. LC-MS/MS-based method for long-term steroid profiling in human scalp hair. [Link]

-

National Center for Biotechnology Information. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review. [Link]

-

National Center for Biotechnology Information. Enzymatic Synthesis of Anabolic Steroid Glycosides by Glucosyltransferase from Terribacillus sp. PAMC 23288. [Link]

-

Wikipedia. Pregnenolone. [Link]

-

ACS Synthetic Biology. Reconstitution of Human Cytochrome P450 Activity using a Leishmania Cell-Free Protein Expression System. [Link]

-

ResearchGate. Androgen production depends on CYP17A1 17α-hydroxylase and 17,20-lyase.... [Link]

-

UniProt. CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human). [Link]

-

National Center for Biotechnology Information. Biosynthesis and Industrial Production of Androsteroids. [Link]

-

W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds.). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. Sport und Buch Strauß - Köln (2006). [Link]

-

MDPI. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency. [Link]

-

PubMed Central. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). [Link]

-

AOP-Wiki. Inhibition of 17α-hydrolase/C 10,20-lyase (Cyp17A1) activity leads to birth reproductive defects (cryptorchidism) in male (mammals). [Link]

-

Applied and Environmental Microbiology. Reconstitution of the In Vitro Activity of the Cyclosporine-Specific P450 Hydroxylase from Sebekia benihana and Development of a Heterologous Whole-Cell Biotransformation System. [Link]

-

National Center for Biotechnology Information. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions. [Link]

-

Karger Publishers. Disorders of Androgen Synthesis - from Cholesterol to Dehydroepiandrosterone. [Link]

-

Wikipedia. CYP17A1. [Link]

-

ResearchGate. Pathway of steroidogenesis. Enzymes catalyzing each reaction are shown.... [Link]

-

PubMed. 16-Ene-steroids in the human testis. [Link]

-

Wikipedia. 5α-Reductase. [Link]

-

Chemistry LibreTexts. 4.7: Biosynthesis and Total Synthesis of Steroids. [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

-

PubMed Central. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors. [Link]

-

PubMed. Steroid 5alpha-reductase 1 promotes 5alpha-androstane-3alpha,17beta-diol synthesis in immature mouse testes by two pathways. [Link]

-

Molecular Biology and Evolution. Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. [Link]

-

ResearchGate. (PDF) In Vitro Production of Steroids. [Link]

-

MDPI. Synthesis and 5α-Reductase Inhibitory Activity of C 21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes. [Link]

Sources

- 1. Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16-Ene-steroids in the human testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Pregnenolone - Wikipedia [en.wikipedia.org]

- 8. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP17A1 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. mdpi.com [mdpi.com]

- 13. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Human adrenal cells that express both 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) and cytochrome b5 (CYB5A) contribute to adrenal androstenedione production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 16. Steroid 5alpha-reductase 1 promotes 5alpha-androstane-3alpha,17beta-diol synthesis in immature mouse testes by two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. synnovis.co.uk [synnovis.co.uk]

- 19. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids [agris.fao.org]

- 21. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS/MS-based method for long-term steroid profiling in human scalp hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. journals.asm.org [journals.asm.org]

mechanism of action of 5alpha-Androst-16-en-3-one on olfactory receptors

**A Technical Guide to the

Mechanism of Action of 5α-Androst-16-en-3-one on Olfactory Receptors**

Executive Summary

5α-androst-16-en-3-one (androstenone) is a steroid molecule of significant interest due to its potent odor, which elicits varied perceptions among the human population, ranging from unpleasant (urinous, sweaty) to neutral or even faintly sweet.[1][2][3] This variability is largely attributed to genetic differences in olfactory receptors (ORs), the primary molecular targets for odorants.[2][3][4] This technical guide provides an in-depth examination of the mechanism of action of androstenone, focusing on its interaction with its principal human olfactory receptor, OR7D4. We will detail the molecular binding, the subsequent signal transduction cascade, and the state-of-the-art experimental methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers in olfaction, sensory neuroscience, and pharmacology.

Introduction: The Molecule and the Receptor

5α-androst-16-en-3-one (Androstenone): Androstenone is a 16-androstene steroid and a known pheromone in pigs, where it signals reproductive readiness.[5] In humans, it is found in sweat and urine and is a key contributor to the odor profile of uncastrated male pigs (boar taint).[4] Its perception is one of the most studied examples of specific anosmia, a condition where an individual has a lowered sensitivity to a specific odorant.[3]

Olfactory Receptors (ORs): ORs are the largest family of G protein-coupled receptors (GPCRs) in the human genome, responsible for detecting volatile odorant molecules.[6][7][8] Each olfactory sensory neuron in the nasal epithelium typically expresses only one type of OR. The binding of an odorant to an OR initiates a neuronal signal that travels to the brain, leading to the perception of smell.[6][7]

The Androstenone-OR7D4 Interaction: Seminal research has identified the human olfactory receptor OR7D4 as the principal receptor that is selectively activated by androstenone and the structurally related steroid, androstadienone.[2][6][9] Genetic polymorphisms in the OR7D4 gene are directly linked to the vast differences in how individuals perceive androstenone's scent.[1][2]

Molecular Interaction and Binding Specificity

The interaction between androstenone and OR7D4 is highly specific. Studies combining computational modeling with in vitro functional assays have begun to map the binding dynamics.

Receptor Binding Pocket: Molecular docking and dynamics simulations suggest that androstenone binds within a cavity formed by the transmembrane (TM) helices of the OR7D4 protein.[10][11] The specificity of this interaction is determined by key amino acid residues within this pocket. For instance, in pig OR7D4, residues F178 and T203 have been identified as critical for androstenone recognition.[10][11]

Genetic Polymorphisms and Functional Impact: The most common functional variant of human OR7D4 is referred to as OR7D4-RT. A frequent non-functional variant, OR7D4-WM, contains two amino acid substitutions (R88W and T133M) that severely impair its response to androstenone.[2][9] Individuals with two copies of the RT variant perceive androstenone more intensely and negatively compared to those carrying one or two copies of the WM variant.[1][2] This provides a direct link between a single receptor's genotype and a specific sensory perception.

Quantitative Binding Data

Binding affinity studies are crucial for quantifying the interaction between a ligand and its receptor. While precise Kd values for the human OR7D4 are still being fully elucidated, studies on porcine olfactory tissue, which also responds strongly to androstenone, provide valuable insights.

| Ligand | Receptor Source | Affinity Constant (Ka) | Reference |

| 5α-androst-16-en-3-one | Sow Olfactory Mucosa | ~8.3 x 108 M-1 | [5] |

| 5α-androst-16-en-3-one | Porcine Olfactory Membranes | ~2 x 108 M-1 | [12] |

Table 1: Reported binding affinities for androstenone in porcine olfactory tissue.

Signal Transduction Pathway

Like other ORs, OR7D4 is a Class A GPCR that signals through a canonical olfactory pathway upon activation by androstenone.[6][7][13]

Mechanism of Activation:

-

Ligand Binding: Androstenone binds to OR7D4, inducing a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor couples to a heterotrimeric G-protein specific to olfactory neurons, Golf.

-

Adenylyl Cyclase Activation: The α-subunit of Golf (Gαolf) dissociates and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Ion Channel Gating: The increase in intracellular cAMP directly gates cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca2+ and Na+), leading to depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.

Visualization of the Olfactory Signaling Pathway

Sources

- 1. Odorant receptor 7D4 activation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Genetic variation in a human odorant receptor alters odour perception. [scholars.duke.edu]

- 3. Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Variation of an Odorant Receptor OR7D4 and Sensory Perception of Cooked Meat Containing Androstenone | PLOS One [journals.plos.org]

- 5. Studies on the receptors to 5alpha-androst-16-en-3-one and 5alpha-androst-16-en-3alpha-ol in sow nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. OR7D4 - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. rockefeller.edu [rockefeller.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Binding of the pheromonal steroid, this compound, to membrane-enriched fractions of boar and rat olfactory epithelium; preliminary evidence for binding protein being a glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

The Multifaceted Role of 5α-Androst-16-en-3-one in Mammalian Reproductive Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-Androst-16-en-3-one, a volatile steroid first identified as a mammalian pheromone, plays a significant, albeit varied, role in the reproductive behavior of numerous species. This technical guide provides an in-depth exploration of its biochemical properties, physiological functions, and the underlying neural mechanisms of action. With a primary focus on its well-established role in porcine reproductive behavior, this document also delves into its more contentious position as a putative human pheromone and its effects in other mammalian species. Detailed experimental protocols for the quantification and behavioral assessment of 5α-androst-16-en-3-one are provided, alongside a comprehensive review of its biosynthesis, metabolism, and the genetic basis of its perception. This guide is intended to be a valuable resource for researchers in chemical ecology, neurobiology, animal science, and pharmacology, as well as for professionals involved in drug development related to hormonal and behavioral modulation.

Introduction: The Discovery and Significance of a Mammalian Pheromone

5α-Androst-16-en-3-one, commonly known as androstenone, holds the distinction of being the first mammalian pheromone to be chemically identified.[1] This 16-androstene class steroid is a key signaling molecule in a variety of mammalian species, most notably the domestic pig (Sus scrofa), where it functions as a potent sex pheromone.[2] Found in high concentrations in the saliva of male pigs, androstenone induces the lordosis reflex (the mating stance) in estrous sows, a critical component of successful reproduction.[1][2] Beyond its pivotal role in porcine reproductive behavior, androstenone is also found in human axillary sweat and urine, sparking a long-standing and spirited debate regarding its potential role as a human pheromone.[3][4] This guide aims to provide a comprehensive technical overview of the current state of knowledge on 5α-androst-16-en-3-one, from its molecular characteristics to its behavioral and physiological effects across different mammalian species.

Biochemical Profile of 5α-Androst-16-en-3-one

A thorough understanding of the chemical and physical properties of 5α-androst-16-en-3-one is fundamental to appreciating its biological function and for the design of robust experimental protocols.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₈O | [5] |

| Molecular Weight | 272.43 g/mol | [5] |

| CAS Number | 18339-16-7 | [6] |

| Appearance | White solid | [7] |

| Melting Point | 140-145 °C | [7] |

| Boiling Point | 371.0-372.0 °C at 760.00 mm Hg | [7] |

| Solubility | Soluble in alcohol, dichloromethane; insoluble in water. | [7] |

| Synonyms | Androstenone, 16-(5α)Androsten-3-one, 3-Keto-5α,16-androstene | [6] |

Biosynthesis and Metabolism: A Steroidal Journey

5α-Androst-16-en-3-one is a steroid hormone, and its biosynthesis follows the well-established pathway of steroidogenesis, originating from cholesterol.[8][9][10] The key enzymatic steps involved in its formation and subsequent metabolism are critical for understanding its regulation and tissue-specific concentrations.

Biosynthesis Pathway

The synthesis of 5α-androst-16-en-3-one primarily occurs in the testes of male mammals. The pathway involves a series of enzymatic conversions, with key enzymes belonging to the cytochrome P450 superfamily.

Caption: Biosynthesis pathway of 5α-Androst-16-en-3-one from cholesterol.

Metabolism and Excretion

Once synthesized, 5α-androst-16-en-3-one can be stored in adipose tissue or undergo further metabolism.[11] The primary metabolic pathways involve reduction of the 3-keto group to form 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol.[12] These metabolites are then often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in the urine.[12]

Mechanism of Action: From Olfactory Receptor to Behavioral Response

The physiological and behavioral effects of 5α-androst-16-en-3-one are initiated by its detection in the olfactory system. The subsequent neural signaling cascade results in specific responses in target brain regions.

Olfactory Receptors and Signal Transduction

In pigs, 5α-androst-16-en-3-one is detected by specific olfactory receptors (ORs) located in the main olfactory epithelium.[13] Recent research has identified several porcine ORs that respond to androstenone, with OR7D4 showing the highest response.[13] The binding of androstenone to these G protein-coupled receptors is thought to activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent depolarization of the olfactory sensory neuron.[14]

In humans, the perception of androstenone is largely governed by genetic variations in the OR7D4 gene.[15] Individuals with two functional copies of the gene (RT/RT genotype) tend to perceive androstenone as having a strong, often unpleasant (urinous) odor.[14] In contrast, individuals with one or two non-functional copies (RT/WM or WM/WM genotypes) may be anosmic to androstenone or perceive it as having a more pleasant, vanilla-like scent.[14][15]

Neural Pathway of Pheromone Perception

The neural signals generated by the olfactory sensory neurons are transmitted to the olfactory bulb. From the main olfactory bulb, the information is relayed to various cortical and limbic brain regions for further processing.[1] Brain imaging studies in humans have shown that exposure to androstenone, even when not consciously perceived, can activate the orbitofrontal and frontal cortex.[15] The vomeronasal organ (VNO), traditionally associated with pheromone detection, does not appear to be necessary for the detection of and behavioral responses to androstenone in pigs.[16]

Caption: Simplified neural pathway of 5α-androst-16-en-3-one perception.

Role in Mammalian Reproductive Behavior: A Comparative Overview

The effects of 5α-androst-16-en-3-one on reproductive behavior are most pronounced in pigs, but evidence suggests its involvement in other mammalian species as well.

Porcine Reproductive Behavior

In pigs, 5α-androst-16-en-3-one is a key pheromonal cue. When a sow in estrus inhales androstenone from a boar's saliva, she exhibits the lordosis reflex, a posture that facilitates copulation.[2] This response is so reliable that a synthetic version of androstenone is commercially available to pig farmers to test for estrus in sows for artificial insemination.[2] Beyond this immediate releasing effect, androstenone also has a priming effect, contributing to the earlier onset of puberty in gilts (the "boar effect").

Human Pheromone Controversy

The role of 5α-androst-16-en-3-one in humans is a subject of considerable debate.[2][17][18] While it is present in human axillary secretions, there is no conclusive evidence to support its function as a pheromone in the same way as in pigs.[17][18] Studies investigating its effects on human mood, attraction, and behavior have yielded conflicting and often difficult-to-replicate results.[17][19] Methodological criticisms of many human pheromone studies include small sample sizes, lack of proper controls, and potential for experimenter bias.[18]

Role in Other Mammals

Research on the effects of 5α-androst-16-en-3-one in other mammals is less extensive. However, some studies suggest its involvement in the reproductive behavior of other species. For instance, androstenol, a closely related compound, has been shown to have anxiolytic-like effects in mice.[20] Further research is needed to elucidate the broader role of 16-androstene steroids across the mammalian class.

Experimental Protocols for the Study of 5α-Androst-16-en-3-one

For researchers investigating the effects of 5α-androst-16-en-3-one, standardized and validated experimental protocols are essential.

Quantification of 5α-Androst-16-en-3-one

This method is considered a gold standard for the accurate quantification of androstenone in fatty tissues.

Protocol:

-

Sample Preparation: Homogenize a known weight of adipose tissue in an organic solvent (e.g., hexane or a methanol:hexane mixture).[21][22]

-

Extraction: Perform a liquid-liquid extraction to separate the lipid-soluble androstenone from other tissue components. A salt-assisted liquid-liquid extraction (SALLE) can improve efficiency.[21]

-

Purification: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[21]

-

Derivatization (Optional but Recommended): Derivatize the extract to improve the volatility and chromatographic properties of androstenone.

-

GC-MS Analysis: Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.[21][22]

-

Quantification: Use a calibration curve generated from standards of known androstenone concentrations to quantify the amount in the sample. An internal standard should be used to correct for variations in extraction efficiency and injection volume.[21]

RIA is a highly sensitive method for quantifying androstenone in biological fluids like plasma.

Protocol:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.[16][23]

-

Extraction: Extract the plasma with an organic solvent (e.g., benzene) to isolate the steroids.[24][25]

-

Chromatographic Separation (Optional): Use column chromatography (e.g., on alumina) to separate androstenone from other cross-reacting steroids.[24]

-

RIA Procedure:

-

Incubate the extracted sample (or standard) with a known amount of radiolabeled androstenone (e.g., ³H-androstenone) and a specific antibody against androstenone.

-

The unlabeled androstenone in the sample will compete with the radiolabeled androstenone for binding to the antibody.

-

Separate the antibody-bound and free androstenone (e.g., by precipitation with ammonium sulfate).[24]

-

Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

-

-

Quantification: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of known standards. Use this curve to determine the concentration of androstenone in the unknown samples.[16]

Behavioral Assays

This assay is used to assess the behavioral response of estrous sows to androstenone.

Protocol:

-

Subject Selection: Use sexually mature, estrous sows. Estrus can be confirmed by observing physical signs (e.g., vulvar swelling) and behavioral changes.

-

Test Arena: Conduct the assay in a quiet, familiar pen to minimize stress.

-

Stimulus Presentation: Expose the sow to a controlled amount of androstenone. This can be done by using a spray containing a known concentration of synthetic androstenone or by introducing a boar.

-

Behavioral Observation: Observe the sow for the lordosis response, which is characterized by a rigid standing posture with arched back and pricked ears.

-

Scoring: The response can be scored based on the latency to display lordosis, the duration of the response, and its intensity. A binary (yes/no) response can also be used.

Quantitative Data Summary

The following table summarizes key quantitative data related to 5α-androst-16-en-3-one from various studies.

| Parameter | Species | Tissue/Fluid | Concentration/Value | Source |

| Concentration | Pig (Boar) | Saliva | 0.04 ± 0.03 µg/mL to 1.70 ± 1.42 µg/mL | [26] |

| Pig (Boar) | Adipose Tissue | 0.62 ± 0.52 µg/g to 2.47 ± 2.10 µg/g | [27] | |

| Binding Affinity (Ka) | Pig (Sow) | Olfactory Mucosa | ~2 x 10⁸ M⁻¹ | [14] |

| Effective Dose (Behavioral) | Pig (Prepuberal) | Aerosol | 0.5 µ g/pig (reduced aggression) | [28] |

Conclusion and Future Directions

5α-Androst-16-en-3-one remains a fascinating and important molecule in the study of mammalian chemical communication. Its role as a key sex pheromone in pigs is well-established and has practical applications in agriculture. However, its function in other mammals, particularly humans, is still an area of active research and debate. Future research should focus on:

-

Elucidating the complete neural circuitry underlying androstenone-mediated behaviors.

-

Identifying and characterizing olfactory receptors for androstenone in a wider range of mammalian species.

-

Conducting rigorous, well-controlled studies to clarify the potential effects of androstenone on human behavior and physiology.

-

Exploring the potential for pharmacological modulation of androstenone perception and response for applications in animal management and potentially human health.

This technical guide provides a solid foundation for researchers and professionals working in this exciting field. By employing the detailed methodologies and understanding the complex biology of 5α-androst-16-en-3-one, the scientific community can continue to unravel the intricacies of chemical communication in the mammalian world.

References

-

Androstenone - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

- Gower, D. B., & Hancock, M. R. (2003). Binding of the pheromonal steroid, 5alpha-androst-16-en-3-one, to membrane-enriched fractions of boar and rat olfactory epithelium; preliminary evidence for binding protein being a glycoprotein. The Journal of Steroid Biochemistry and Molecular Biology, 86(2), 133–141.

- Meusy-Dessolle, N., & Dang, P. C. (1983). A note on the metabolism of 5 alpha-androst-16-en-3-one in the young boar in vivo. Reproduction Nutrition Développement, 23(5), 899–905.

- Treyer, V., Koch, H., Briner, H. R., Jones, N. S., Buck, A., & Simmen, D. B. (2006). Male subjects who could not perceive the pheromone 5a-androst-16-en-3-one, produced similar orbitofrontal changes on PET compared with perceptible phenylethyl alcohol (rose). Rhinology, 44(4), 278–282.

- Youssefnejadian, E., & Collins, W. P. (1976).

- Wyatt, T. D. (2020). The search for human pheromones: the lost decades and the necessity of returning to first principles. Proceedings of the Royal Society B: Biological Sciences, 287(1928), 20192925.

- Saat, Y. A., Gower, D. B., Harrison, F. A., & Heap, R. B. (1974). Studies on the metabolism of 5α-androst-16-en-3-one in boar testis in vivo. The Biochemical Journal, 144(2), 347–352.

- Dehnhard, M., Rohrmann, H., & Kauffold, J. (2013). Measurement of 16-Androstenes (5α-Androst-16-en-3-One, 5α-Androst-16-en-3α-ol, 5α-Androst-16-en-3β-ol) in Saliva of German Landrace and Göttingen Minipig Boars.

-

Quora. (2023, January 13). How does the brain process and interpret pheromones? Retrieved from [Link]

- Kashiwayanagi, M. (2010). Molecular and Neural Mechanisms of Pheromone Reception in the Rat Vomeronasal System and Changes in the Pheromonal Reception by the Maturation and Sexual Experiences.

- McGlone, J. J., & Morrow, J. L. (1988). Reduction of pig agonistic behavior by androstenone. Journal of Animal Science, 66(4), 880–884.

- Wyatt, T. D. (2015). The search for human pheromones: the lost decades and the necessity of returning to first principles. Proceedings. Biological sciences / The Royal Society, 282(1804), 20142994.

- Kaminski, R. M., Marini, H., Ortinski, P. I., Vicini, S., & Rogawski, M. A. (2006). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. The Journal of pharmacology and experimental therapeutics, 317(2), 694–703.

- Van Eeckhout, A., De Baere, S., Van Overbeke, A., De Backer, P., & Croubels, S. (2021). High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry. Food chemistry, 338, 128096.

-

The Good Scents Company. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

- Gustavson, A. R., Dawson, M. E., & Bonett, D. G. (1987). Androstenol, a putative human pheromone, affects human (Homo sapiens) male choice performance.

- Meusy-Dessolle, N. (1983). A note on the metabolism of 5α-androst-16-en-3-one in the young boar in vivo. Reproduction Nutrition Développement, 23(5), 899-905.

- Gstraunthaler, G. (2013). 5α‑Androst‑1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Drug testing and analysis, 5(5), 337–342.

- Berglund, H., Lindström, P., & Savic, I. (2009). Pheromone signal transduction in humans: what can be learned from olfactory loss. Human brain mapping, 30(9), 2947–2955.

- Kaminski, R. M., Marini, H., Ortinski, P. I., Vicini, S., & Rogawski, M. A. (2006). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 694–703.

- Font-i-Furnols, M., Sanmolins, E., Gispert, M., Soler, J., & Pearce, M. C. (2008). Inter-laboratory comparison of methods to measure androstenone in pork fat.

- Filsinger, E. E., Braun, J. J., & Monte, W. C. (1985). An examination of the effects of putative pheromones on human judgments. Ethology and Sociobiology, 6(1), 1-10.

- Font-i-Furnols, M., Sanmolins, E., Gispert, M., Soler, J., & Pearce, M. C. (2008). Inter-laboratory comparison of methods to measure androstenone in pork fat.

- Araneda, R. C., & Firestein, S. (2004). The scents of androstenone in humans. The Journal of physiology, 554(1), 1.

- Nieschlag, E., Loriaux, D. L., & Lipsett, M. B. (1973). Radioimmunoassay of plasma androsterone. Steroids, 22(1), 63–72.

- Shu, H. P., & Eisenman, J. S. (1998).

-

Androstenone - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Androstenone. Retrieved January 9, 2026, from [Link]

- Wang, M., et al. (2025). Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. Current Issues in Molecular Biology, 47(1), 13.

- Holzbeierlein, J., et al. (2011). Androgen synthesis pathway and therapeutic targets. The Journal of urology, 186(3), 779–786.

- Kream, J., Hellman, L., & Rosenfeld, R. S. (1976).

-

Environmental Studies (EVS) Institute. (2024, July 23). Understanding Radio Immuno-Assays: A Guide to RIA Techniques. Retrieved from [Link]

- Gustavson, A. R., Dawson, M. E., & Bonett, D. G. (1987). Androstenol, a putative human pheromone, affects human (Homo sapiens) male choice performance. Journal of Comparative Psychology (Washington, D.C. : 1983), 101(2), 210–212.

- Thanu, V. C., Jabeen, A., Zographos, S. E., Taylor, P. W., & Ranganathan, S. (2023). Modeling the Orthosteric Binding Site of the G Protein-Coupled Odorant Receptor OR5K1. ACS omega, 8(5), 4757–4767.

- Archunan, G., et al. (2022). Pheromones, binding proteins, and olfactory systems in the pig (Sus scrofa): An updated review. Frontiers in Veterinary Science, 9, 1039301.